1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide
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Overview
Description
1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide is a synthetic organic compound belonging to the indole class of molecules. Indoles are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This particular compound features a methoxyethyl group and an isopropyl group attached to the indole core, which may influence its chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide typically involves several steps:
Formation of the Indole Core: The indole core can be synthesized through various methods, such as the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions. For example, the indole nitrogen can be alkylated using 2-methoxyethyl chloride in the presence of a base like sodium hydride.
Carboxamide Formation: The carboxamide group is introduced by reacting the indole derivative with isopropylamine and a carboxylating agent like carbonyl diimidazole (CDI) or carbonyldiimidazole.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce waste and energy consumption.
Chemical Reactions Analysis
Types of Reactions
1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxyethyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carboxamide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The indole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of a catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nitric acid (HNO3), halogens (Cl2, Br2)
Major Products
Oxidation: Aldehydes, carboxylic acids
Reduction: Amines
Substitution: Nitro-indoles, halogenated indoles
Scientific Research Applications
1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as anti-inflammatory, anticancer, and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects in various diseases, including cancer, neurological disorders, and infectious diseases.
Industry: Utilized in the development of new materials, such as polymers and dyes, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide depends on its specific biological target. For example, if it acts as an anti-inflammatory agent, it may inhibit enzymes like cyclooxygenase (COX) or modulate signaling pathways involved in inflammation. If it has anticancer properties, it might induce apoptosis in cancer cells by targeting specific proteins or pathways involved in cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-methoxyethyl)-N-(methyl)-1H-indole-4-carboxamide
- 1-(2-ethoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide
- 1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-3-carboxamide
Uniqueness
1-(2-methoxyethyl)-N-(propan-2-yl)-1H-indole-4-carboxamide is unique due to its specific substitution pattern on the indole ring, which can influence its chemical reactivity and biological activity. The presence of the methoxyethyl group and the isopropyl group may enhance its solubility, stability, and ability to interact with biological targets compared to similar compounds.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
Molecular Formula |
C15H20N2O2 |
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Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-(2-methoxyethyl)-N-propan-2-ylindole-4-carboxamide |
InChI |
InChI=1S/C15H20N2O2/c1-11(2)16-15(18)13-5-4-6-14-12(13)7-8-17(14)9-10-19-3/h4-8,11H,9-10H2,1-3H3,(H,16,18) |
InChI Key |
OKWOHIRKPWXCCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)NC(=O)C1=C2C=CN(C2=CC=C1)CCOC |
Origin of Product |
United States |
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